Bisphenol C

Catalog No.
S590237
CAS No.
14868-03-2
M.F
C14H10Cl2O2
M. Wt
281.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisphenol C

CAS Number

14868-03-2

Product Name

Bisphenol C

IUPAC Name

4-[2,2-dichloro-1-(4-hydroxyphenyl)ethenyl]phenol

Molecular Formula

C14H10Cl2O2

Molecular Weight

281.1 g/mol

InChI

InChI=1S/C14H10Cl2O2/c15-14(16)13(9-1-5-11(17)6-2-9)10-3-7-12(18)8-4-10/h1-8,17-18H

InChI Key

OWEYKIWAZBBXJK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)O)O

Synonyms

4-(2,2-dichloro-1-(4-hydroxyphenyl)ethenyl)phenol, bisphenol C

Canonical SMILES

C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)O)O

Bisphenol C (BPC) is a chemical compound similar to Bisphenol A (BPA), commonly used in the production of fire-resistant polymers []. While BPA has raised concerns due to its potential endocrine-disrupting effects, research on BPC's applications in science is still emerging. Here's a breakdown of the current understanding:

Potential as an Alternative to BPA

Due to concerns surrounding BPA, BPC has been investigated as a potential alternative in various applications []. However, research suggests BPC might also have endocrine-disrupting properties, albeit with distinct effects compared to BPA []. Studies indicate BPC can act as both an agonist (activator) for estrogen receptor alpha (ERα) and an antagonist (inhibitor) for estrogen receptor beta (ERβ) []. This unique dual effect requires further investigation to understand its potential health implications.

Research on BPC's Biological Effects

Studies are ongoing to understand the biological effects of BPC exposure. Some research suggests BPC might affect various biological processes, including:

  • Impaired mitochondrial function: BPC exposure at low doses might negatively impact mitochondrial function in the liver, potentially contributing to metabolic disorders [].
  • Oxidative stress: BPC exposure might induce oxidative stress, which can damage cells and contribute to various health problems [].
  • Impact on aquatic life: Studies on aquatic organisms like rotifers suggest BPC exposure can affect their life cycle, antioxidant defense system, and immune response [].

Bisphenol C is a chemical compound with the formula C₁₇H₂₀O and a molecular weight of 256.34 g/mol. It is classified as a bisphenol, characterized by its two hydroxyl groups attached to aromatic rings. Notably, Bisphenol C contains two chlorine atoms at geminal positions on the carbon-carbon double bond in its central alkyl moiety, which enhances its chemical reactivity and biological activity compared to other bisphenols. The compound has been identified as a potent bifunctional agonist for estrogen receptor alpha and an antagonist for estrogen receptor beta, suggesting its potential role as an endocrine disruptor .

, primarily due to its functional groups. Its reactivity can be attributed to the presence of the chlorine atoms and the conjugated system formed with the aromatic rings. Key reactions include:

  • Halogenation: The chlorine atoms can participate in further halogenation reactions, modifying the compound's properties.
  • Condensation Reactions: Bisphenol C can react with other phenolic compounds or aldehydes to form polymers or copolymers, which are often used in industrial applications .
  • Oxidation: Under oxidative conditions, Bisphenol C can be converted into various products, including catechols and quinones, which may have different biological activities .

Research indicates that Bisphenol C exhibits significant biological activity, particularly regarding hormone modulation:

  • Estrogenic Activity: It acts as a bifunctional agonist for estrogen receptor alpha and antagonist for estrogen receptor beta. This dual action suggests that it can mimic or interfere with natural hormones in the body, raising concerns about its potential endocrine-disrupting effects .
  • Cytotoxicity: Some studies have reported cytotoxic effects of Bisphenol C and its derivatives on various cell lines, indicating potential health risks associated with exposure .

The synthesis of Bisphenol C typically involves the following methods:

  • Condensation Reaction: The primary method involves the condensation of phenolic compounds in the presence of acidic catalysts. This process can yield various isomers depending on reaction conditions.
  • Chlorination: Chlorination of other bisphenols, such as Bisphenol A, under controlled conditions can produce Bisphenol C as a product .
  • Electrophilic Substitution: The introduction of chlorine atoms into the aromatic system can also occur through electrophilic substitution reactions.

Bisphenol C is utilized in several industrial applications:

  • Polymer Production: It is used in the manufacture of fire-resistant polymers and epoxy resins, enhancing their thermal stability and mechanical properties .
  • Coatings and Adhesives: Its unique chemical structure makes it suitable for high-performance coatings and adhesives that require durability under extreme conditions.
  • Research

Studies investigating the interactions of Bisphenol C with biological systems have revealed important insights:

  • Estrogen Receptor Binding: Research has shown that Bisphenol C has a high binding affinity for estrogen receptors, influencing gene expression related to hormonal functions .
  • Comparative Toxicology: Interaction studies comparing Bisphenol C with other bisphenols highlight its unique profile as both an agonist and antagonist, emphasizing its potential risks as an endocrine disruptor .

Several compounds share structural similarities with Bisphenol C. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Characteristics
Bisphenol ATwo hydroxyl groups on aromatic ringsWidely studied; known endocrine disruptor
Bisphenol FSimilar structure but lacks chlorineUsed primarily in epoxy resins; less potent than Bisphenol C
Bisphenol SContains sulfur instead of carbonConsidered a safer alternative; lower estrogenic activity
Tetrabromobisphenol ABrominated version of Bisphenol AUsed as a flame retardant; significant environmental concerns
Bisphenol ZCyclohexanone derivativeLess common; used in specialty applications

Bisphenol C stands out due to its unique halogenated structure that enhances both its reactivity and biological activity compared to these similar compounds.

XLogP3

5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

280.0057849 g/mol

Monoisotopic Mass

280.0057849 g/mol

Heavy Atom Count

18

Melting Point

213-217 °C(lit.)

UNII

U4668GRX7T

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14868-03-2

Wikipedia

Bisphenol C
1,1-bis(4-hydroxyphenyl)-2,2-dichloroethylene

General Manufacturing Information

Phenol, 4,4'-(2,2-dichloroethenylidene)bis-: INACTIVE

Dates

Modify: 2023-08-15

Structural basis for molecular recognition of G protein-coupled estrogen receptor by selected bisphenols

Xiuchang Liu, Qiao Xue, Huazhou Zhang, Jianjie Fu, Aiqian Zhang
PMID: 34328988   DOI: 10.1016/j.scitotenv.2021.148558

Abstract

Complicated ligand-dependent signaling pathways of bisphenol A (BPA) and its analogues involve not only intranuclear estrogen receptor but also membrane receptor G protein-coupled estrogen receptor (GPER). However, the structural basis for molecular recognition of GPER by the environmental chemicals remains unknown. To reveal the structural dependence of GPER recognition by bisphenols, a systematic molecular dynamics simulation study was performed for selected bisphenols with different electron hybrid orbitals and substituents on their C atoms connecting two phenol rings. BPA was used as a control, bisphenol C(BPC) as an example for a connecting C with sp
hybrid orbitals to provide more ligand rigidity, bisphenol E(BPE) and bisphenol F(BPF) for decreased steric hindrance and hydrophobicity around the connecting C, and bisphenol B(BPB) and bisphenol AF(BPAF) for increased hydrophobicity and steric hindrance. All the tested bisphenols can bind with GPER at its classic orthosteric site to obtain GPER-ligand complexes, while van der Waals interactions and direct inter-molecular electrostatic energies provide the driving forces for ligand binding. Bulky substituents and structural rigidity of the connecting C dramatically impair hydrogen bonding between GPER and the bisphenols, which results in decreased contribution of both favorable intermolecular hydrogen bonds and unfavorable polar solvation effect to complex stability of BPB and BPC since decreased number of key residues is expected. Increase in substituent lipophilicity enhances the van der Waals interactions and favorable non-polar solvation effect. The six bisphenols of high structural similarity shared two key recognition residues, Leu137
and Trp272
, the latter of which was in the highly conserved CWxP motif of TM6 and has been reported as key residue for G protein-coupled receptor activation. Based on the obtained knowledge, GPER affinity and relevant toxicity of BPA alternatives can be easily predicted, and the calculated binding free energies are consistent with the available experimental observations.


Study on the Joint Toxicity of BPZ, BPS, BPC and BPF to Zebrafish

Ying Han, Yumeng Fei, Mingxin Wang, Yingang Xue, Hui Chen, Yuxuan Liu
PMID: 34299453   DOI: 10.3390/molecules26144180

Abstract

Bisphenol Z (BPZ), bisphenol S (BPS), bisphenol C (BPC), and bisphenol F (BPF) had been widely used as alternatives to bisphenol A (BPA), but the toxicity data of these bisphenol analogues were very limited. In this study, the joint toxicity of BPZ, BPS, BPC, and BPF to zebrafish (
) was investigated. The median half lethal concentrations (LC50) of BPZ, BPS, BPC, and BPF to zebrafish for 96 h were 6.9 × 10
µM, 3.9 × 10
µM, 7.1 × 10
µM, and1.6 × 10
µM, respectively. The joint toxicity effect of BPF-BPC (7.7 × 10
-3.4 × 10
µM) and BPZ-BPC (3.4 × 10
-3.5 × 10
µM) with the same toxic ratio showed a synergistic effect, which may be attributed to enzyme inhibition or induction theory. While the toxicity effect of the other two bisphenol analogue combined groups and multi-joint pairs showed an antagonistic effect due to the competition site, other causes need to be further explored. Meanwhile, the expression levels of the estrogen receptor genes (ERα, ERβ1) and antioxidant enzyme genes (SOD, CAT, GPX) were analyzed using a quantitative real-time polymerase chain reaction in zebrafish exposure to LC
of BPZ, BPS, BPC, and BPF collected at 24, 48, 72, and 96 h. Relative expression of CAT, GPX, and ERβ1 mRNA declined significantly compared to the blank control, which might be a major cause of oxidant injury of antioxidant systems and the disruption of the endocrine systems in zebrafish.


Toxic effects of bisphenol A and its analogues on cyanobacteria Anabaena variabilis and Microcystis aeruginosa

Karolina Czarny, Barbara Krawczyk, Dominik Szczukocki
PMID: 33297241   DOI: 10.1016/j.chemosphere.2020.128299

Abstract

In the last decades, the use of bisphenol A has attracted global attention resulting from its actions as an endocrine disrupting compound. In this regard, various bisphenol analogues have been manufactured as a replacement for this compound in consumer products. As a result of the high production volumes, different bisphenol analogues are entered into the terrestrial and aquatic environment, which consequently leads to their increasing contamination and may pose serious risk to organisms. Nevertheless, only few studies have reported on the toxic effect of bisphenol analogues on phytoplankton. Therefore, in this study, the anticyanobacterial activity of six bisphenol analogues and their mixture were investigated for the first time. Bisphenol AF, bisphenol B and bisphenol C (14 d, EC
12.88-54.87 mg L
) exhibit more toxic effect to both tested species in comparison to bisphenol A (14 d, EC
55.27-78.96 mg L
). Moreover, data show that mixture of bisphenol analogues (14 d, EC
32.32-60.88 mg L
) exhibit toxic effect similar to or even stronger than that of bisphenol A. The toxic effect of bisphenol analogues, singly and in combination on the growth of both cyanobacteria species was arranged in the following order: bisphenol AF > bisphenol C> bisphenol B> bisphenol A> bisphenol E> bisphenol BP and bisphenol B> bisphenol AF > bisphenol C> bisphenol A> bisphenol E> bisphenol BP for Anabaena variabilis and Microcystis aeruginosa, respectively. This research aims to assure a basic understanding of the toxic effects of bisphenol analogues on cyanobacteria and provides a more comprehensive view on environmental risk assessment.


Differential activity of BPA, BPAF and BPC on zebrafish estrogen receptors in vitro and in vivo

Caroline Pinto, Ruixin Hao, Marina Grimaldi, Savini Thrikawala, Abdelhay Boulahtouf, Selim Aït-Aïssa, François Brion, Jan-Åke Gustafsson, Patrick Balaguer, Maria Bondesson
PMID: 31415773   DOI: 10.1016/j.taap.2019.114709

Abstract

The high volume production compound bisphenol A (BPA) is of environmental concern largely because of its estrogenic activity. Consequently, BPA analogues have been synthesized to be considered as replacement molecules for BPA. These analogues need to be thoroughly evaluated for their estrogenic activity. Here, we combined mechanism zebrafish-based assays to examine estrogenic and anti-estrogenic activities of BPA and two of its analogues, bisphenol AF (BPAF) and bisphenol C (BPC) in vitro and in vivo. In vitro reporter cell lines were used to investigate agonistic and antagonistic effects of the three bisphenols on the three zebrafish estrogen receptors. The transgenic Tg(5 × ERE:GFP) and Cyp19a1b-GFP zebrafish lines were then used to analyze estrogenic and anti-estrogenic responses of the three bisphenols in vivo. BPA, BPAF and BPC were agonists with different potencies for the three zebrafish estrogen receptors in vitro. The potent zfERα-mediated activity of BPA and BPAF in vitro resulted in vivo by activation of GFP expression in zebrafish larvae in the heart (zfERα-dependent) at lower concentrations, and in the liver (zfERβ-dependent) at higher concentrations. BPC induced zfERβ-mediated luciferase expression in vitro, and the zfERβ agonism led to activation of GFP expression in the liver and the brain in vivo. In addition, BPC acted as a full antagonist on zfERα, and completely inhibited estrogen-induced GFP expression in the heart of the zebrafish larvae. To summarize, applying a combination of zebrafish-based in vitro and in vivo methods to evaluate bisphenol analogues for estrogenic activity will facilitate the prioritization of these chemicals for further analysis in higher vertebrates as well as the risk assessment in humans.


A Conflicted Tale of Two Novel AR Antagonists In Vitro and In Vivo: Pyrifluquinazon Versus Bisphenol C

Leon Earl Gray, Johnathan R Furr, Justin M Conley, Christy S Lambright, Nicola Evans, Mary C Cardon, Vickie S Wilson, Paul M Foster, Phillip C Hartig
PMID: 30649549   DOI: 10.1093/toxsci/kfz010

Abstract

Chemicals that disrupt androgen receptor (AR) function in utero induce a cascade of adverse effects in male rats including reduced anogenital distance, retained nipples, and reproductive tract malformations. The objective of this study was to compare the in vitro and in utero activities of two novel AR antagonists, bisphenol C (BPC) and pyrifluquinazon (PFQ). In vitro, BPC was as potent an AR antagonist as hydroxyflutamide. Furthermore, BPC inhibited fetal testis testosterone production and testis gene expression ex vivo. However, when BPC was administered at 100 and 200 mg/kg/d in utero, the reproductive tract of the male offspring was minimally affected. None of the males displayed reproductive malformations. For comparison, in utero administration of flutamide has been shown to induce malformations in 100% of males at 6 mg/kg/d. In vitro, PFQ was several orders of magnitude less potent than BPC, vinclozolin, or procymidone. However, in utero administration of 12.5, 25, 50, and 100 mg PFQ/kg/d on GD 14-18 induced antiandrogenic effects at all dosage levels and 91% of the males displayed reproductive malformation in the high dose group. Overall, BPC was ∼380-fold more potent than PFQ in vitro, whereas PFQ was far more potent than BPC in utero. Incorporating toxicokinetic and toxicodynamic data into in vitro to in vivo extrapolations would reduce the discordance between the in vitro and in utero effects of PFQ and BPC and combining in vitro results with a short-term Hershberger assay would reduce the uncertainty in predicting the in utero effects of antiandrogenic chemicals.


Exposure to Bisphenol A Analogs and the Thyroid Function and Volume in Women of Reproductive Age-Cross-Sectional Study

Justyna Milczarek-Banach, Dominik Rachoń, Tomasz Bednarczuk, Katarzyna Myśliwiec-Czajka, Andrzej Wasik, Piotr Miśkiewicz
PMID: 33542704   DOI: 10.3389/fendo.2020.587252

Abstract

Bisphenols (BPs) are commonly known plastifiers that are widely used in industry. The knowledge about the impact of BPs on thyroid function is scarce. Proper thyroid functioning is especially important for women of reproductive age, as hypothyroidism affects fertility, pregnancy outcomes and the offspring. There are no studies analyzing the influence of BPs on thyroid function and volume in non-pregnant young women. The aim of this cross-sectional study was to evaluate the relationship between bisphenol A and its 10 analogs (BPS, BPC, BPE, BPF, BPG, BPM, BPP, BPZ, BPFL, and BPBP) on thyroid function and volume in women of reproductive age. Inclusion criteria were: female sex, age 18-40 years. Exclusion criteria were history of any thyroid disease, pharmacotherapy influencing thyroid function, pregnancy or puerperium, and diagnosis of autoimmune thyroid disease during this study. Venous blood was drawn for measurement of thyrotropin (TSH), free thyroxine, thyroid peroxidase antibodies, thyroglobulin antibodies, BPs. Urine samples were analyzed for: ioduria and BPs. Ultrasound examination of thyroid gland was performed. One hundred eighty participants were included into the study. A negative correlation was found between urine BPC and the thyroid volume (R = -0.258; p = 0.0005). Patients with detected urine BPC presented smaller thyroid glands than those with not-detected urine BPC (p = 0.0008). A positive correlation was found between TSH and urine BPC (R = 0.228; p = 0.002). Patients with detected urine BPC presented higher concentrations of TSH versus those with not-detected urine BPC (p = 0.003). There were no relationships between any of serum BPs as well as the other urine BPs and thyroid function and its volume. The only BP that demonstrated the relationship between thyroid function and its volume was BPC, probably because of its chemical structure that most resembles thyroxine. Exposure to this BP may result in the development of hypothyroidism that could have a negative impact on pregnancy and the offspring.


Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding

Xiaohui Liu, Keitaro Suyama, Takeru Nose, Miki Shimohigashi, Yasuyuki Shimohigashi
PMID: 33561155   DOI: 10.1371/journal.pone.0246583

Abstract

We reported that bisphenol AF (BPAF) works as an agonist for estrogen receptor (ER) ERα but as an antagonist for ERβ. Similar results were observed for bisphenol E analogs (BPE-X) such as BPE-F, BPE-Cl, and BPE-Br, each consisting of a series of a tri-halogenated methyl group CX3 in the central alkyl moiety. It was demonstrated that the electrostatic halogen bond based on the dispersion force of halogen atoms is a major driving force in the activities of bifunctional ERα-agonist and ERβ-antagonist. Since the chlorine atoms present in bisphenol C (BPC) exist in a π-π conjugated system due to the presence of an adjacent C = C double bond, we intended to prove that BPC is also a bifunctional ERα-agonist and ERβ-antagonist exhibiting greatly enhanced agonist/antagonist activities. BPC was evaluated for its ability to activate ERα and ERβ in the luciferase reporter gene assay using HeLa cells. With high receptor-binding ability to both ERs, BPC was found to be fully active for ERα but inactive for ERβ. BPC's definite antagonist activity in ERβ was revealed by its inhibitory activity against 17β-estradiol. Thus, BPC is a bifunctional ERα-agonist and ERβ-antagonist. These agonist/antagonist activities were discovered to be extremely high among series of halogen-containing bisphenol compounds. This comparative structure-activity study revealed that the ascending order of ERα-agonist and ERβ-antagonist activities was BPE-F ≪ BPE-Cl ≲ BPAF < BPE-Br ≪ BPC. The highly intensified receptor interaction of BPC is attributable to the presence of an n-π-π-n conjugation system mediated through the >C = CCl2 double bond.


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